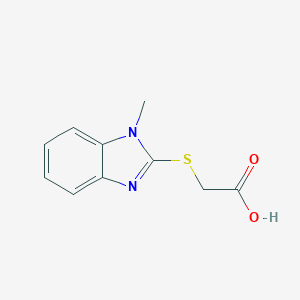

(1-甲基-1H-苯并咪唑-2-基硫烷基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C10H10N2O2S . It is a derivative of benzimidazole, which is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .

Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” has been studied using the B3LYP/6-311++G (d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) . Theoretical and actual NMR chemical shifts were found to be quite similar .科学研究应用

合成和化学表征

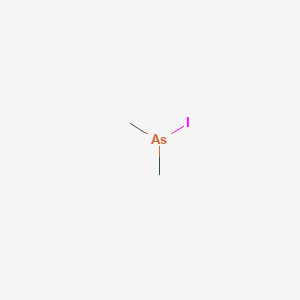

该化合物及其衍生物是合成化学研究的主题,重点是开发新的合成途径和化学表征。例如,研究探索了通过涉及硫脲、碘和卤代取代烷酸的反应合成相关化合物,目的是产生各种含硫杂环化合物,在药物化学和材料科学中具有潜在应用 (Rudyakova, Mirskova, & Levkovskaya, 2008)。

配位化学和材料科学

研究还集中在该化合物在配位聚合物合成中的作用,展示了其在创造具有特定吸附性能的材料中的用途。例如,基于该化合物衍生物的镍配位聚合物显示出从溶液中选择性去除甲基橙,突出了其在环境净化和过滤技术中的潜力 (Yin 等,2018)。

荧光应用和发光研究

该化合物已被用于开发基于荧光的应用。对结合苯并咪唑和该化合物其他杂环衍生物的三羰基铼核心配合物的研究揭示了它们在发光研究中的潜力,为荧光探针和传感器的设计提供了见解 (Wei, Babich, Ouellette, & Zubieta, 2006)。

抗菌和生物活性

此外,该化合物及其衍生物已被研究其抗菌性能。苯并咪唑乙酸衍生物的合成和评价,包括三唑酮改性,显示出有希望的抗菌和抗结核活性,表明它们在开发新治疗剂中的潜力 (Maste, Jeyarani, Kalekar, & Bhat, 2011)。

新药发现和抗旋毛虫病活性

对苯并咪唑衍生物的互变异构和异构的研究,包括与该化合物相关的衍生物,有助于了解它们的结构特性和生物活性,特别是在抗旋毛虫病活性化合物方面。这项研究有助于药物发现过程,突出了该化合物在药物化学中的重要性 (Anichina, Mavrova, Yancheva, Tsenov, & Dimitrov, 2017)。

安全和危害

作用机制

Target of Action

The primary target of (1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is the tubulin proteins . These proteins play a crucial role in cell division and are essential for the formation of the spindle apparatus during mitosis .

Mode of Action

The compound binds to the tubulin proteins, disrupting the assembly of microtubules and the formation of spindles at cell division . This interaction results in the malsegregation of chromosomes, leading to aneugenic effects .

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the cell division pathway . By disrupting microtubule assembly, it interferes with the normal segregation of chromosomes during mitosis, leading to aneuploidy and polyploidy .

Result of Action

The compound’s action results in aneugenic effects , causing aneuploidy and polyploidy in both female and male germ cells, as well as in somatic cells . This can lead to significant molecular and cellular effects, including potential teratogenic effects .

属性

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-12-8-5-3-2-4-7(8)11-10(12)15-6-9(13)14/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMIGLPXWPOCTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355307 |

Source

|

| Record name | [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

CAS RN |

159222-24-9 |

Source

|

| Record name | [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。